8H-Imidazo(2,1-f)purine, 8-methyl-7-(4-nitrophenyl)-
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Overview
Description
8H-Imidazo(2,1-f)purine, 8-methyl-7-(4-nitrophenyl)- is a heterocyclic compound that belongs to the imidazo[2,1-f]purine family This compound is characterized by its unique structure, which includes an imidazole ring fused to a purine ring system, with a methyl group at the 8th position and a 4-nitrophenyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Imidazo(2,1-f)purine, 8-methyl-7-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8H-Imidazo(2,1-f)purine, 8-methyl-7-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazo[2,1-f]purine derivatives.
Scientific Research Applications
8H-Imidazo(2,1-f)purine, 8-methyl-7-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8H-Imidazo(2,1-f)purine, 8-methyl-7-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 8H-Imidazo(2,1-f)purine, 8-methyl-7-phenyl-
Uniqueness
8H-Imidazo(2,1-f)purine, 8-methyl-7-(4-nitrophenyl)- is unique due to the presence of the 4-nitrophenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents, leading to variations in their reactivity and applications .
Properties
CAS No. |
111983-58-5 |
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Molecular Formula |
C14H10N6O2 |
Molecular Weight |
294.27 g/mol |
IUPAC Name |
6-methyl-7-(4-nitrophenyl)purino[7,8-a]imidazole |
InChI |
InChI=1S/C14H10N6O2/c1-18-12(9-2-4-10(5-3-9)20(21)22)7-19-11-6-15-8-16-13(11)17-14(18)19/h2-8H,1H3 |
InChI Key |
JXDNVMGOIQPPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN2C1=NC3=NC=NC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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